

Unraveling the Electron Configuration of Antimony in Antimony Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Antimony sulfate*

Cat. No.: *B147869*

[Get Quote](#)

For Immediate Release

Shanghai, China – December 16, 2025 – This technical guide provides a comprehensive analysis of the electron configuration of antimony as it exists in **antimony sulfate**. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the fundamental properties of antimony compounds.

Antimony and its derivatives have long been subjects of scientific inquiry, particularly for their therapeutic and toxicological properties. A thorough grasp of the element's electronic structure within its compounds is paramount for predicting chemical reactivity, understanding biological interactions, and designing novel therapeutic agents. This guide will systematically deconstruct the electron configuration of antimony in **antimony sulfate**, presenting the information in a clear and accessible format.

Chemical Identity and Stoichiometry

Antimony sulfate is an inorganic compound with the chemical formula $\text{Sb}_2(\text{SO}_4)_3$.^{[1][2]} This formula indicates that two antimony cations are ionically bonded to three sulfate anions. The sulfate ion (SO_4^{2-}) carries a charge of -2. To maintain charge neutrality in the compound, the two antimony ions must collectively possess a +6 charge. Consequently, each antimony ion exists in the +3 oxidation state (Sb^{3+}).^{[3][4][5][6]}

Electron Configuration of Neutral Antimony

A neutral antimony atom (Sb) has an atomic number of 51, corresponding to 51 protons and 51 electrons.^{[7][8]} Its ground-state electron configuration is:

$1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^{10} 5s^2 5p^3$ ^{[7][9][10][11]}

This can be expressed in a condensed form using the noble gas notation:

$[\text{Kr}] 4d^{10} 5s^2 5p^3$ ^[12]

The valence electrons, which are the electrons in the outermost shell and are involved in chemical bonding, are those in the 5s and 5p orbitals.

Electron Configuration of the Antimony(III) Ion

In the formation of **antimony sulfate**, each antimony atom loses three electrons to achieve the +3 oxidation state (Sb^{3+}). These electrons are removed from the outermost orbitals, which are the 5p and 5s orbitals. Specifically, the three electrons are removed from the 5p subshell first, followed by the 5s subshell if necessary.

The process of ionization can be visualized as follows:

Therefore, the electron configuration of the antimony(III) ion in **antimony sulfate** is:

$1s^2 2s^2 2p^6 3s^2 3p^6 3d^{10} 4s^2 4p^6 4d^{10} 5s^2$

Or in its condensed form:

$[\text{Kr}] 4d^{10} 5s^2$

Data Presentation

The following tables summarize the key quantitative data related to the electron configuration of antimony and its ion in **antimony sulfate**.

Property	Neutral Antimony (Sb)	Antimony(III) Ion (Sb ³⁺)
Atomic Number	51	51
Number of Protons	51	51
Number of Electrons	51	48
Oxidation State	0	+3
Full Electron Configuration	1s ² 2s ² 2p ⁶ 3s ² 3p ⁶ 3d ¹⁰ 4s ² 4p ⁶ 4d ¹⁰ 5s ² 5p ³	1s ² 2s ² 2p ⁶ 3s ² 3p ⁶ 3d ¹⁰ 4s ² 4p ⁶ 4d ¹⁰ 5s ²
Condensed Electron Configuration	[Kr] 4d ¹⁰ 5s ² 5p ³	[Kr] 4d ¹⁰ 5s ²
Valence Electron Configuration	5s ² 5p ³	5s ²

Experimental Protocols

The determination of electron configurations is primarily based on theoretical calculations derived from quantum mechanics and spectroscopic data. Key experimental techniques that underpin our understanding of atomic structure include:

- X-ray Photoelectron Spectroscopy (XPS): This technique can be used to probe the core and valence electron energy levels of atoms in a compound. By analyzing the binding energies of the electrons, one can deduce the electron configuration and oxidation state of the elements present. A detailed protocol would involve irradiating a sample of **antimony sulfate** with a monochromatic X-ray source and analyzing the kinetic energy of the emitted photoelectrons.
- Atomic Emission Spectroscopy (AES): This method involves exciting the electrons of an atom to higher energy levels using a high-energy source (e.g., plasma). As the electrons relax to their ground state, they emit light at characteristic wavelengths. The analysis of this emission spectrum provides information about the electronic transitions and, by extension, the electron configuration. A typical protocol would involve introducing an antimony-containing sample into an inductively coupled plasma and analyzing the emitted light with a spectrometer.

Visualization of Ion Formation and Electron Configuration

The following diagram illustrates the logical relationship between the neutral antimony atom, the formation of the antimony(III) ion, and their respective electron configurations.

[Click to download full resolution via product page](#)

Caption: Ionization of Antimony to form Antimony(III) ion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antimony Sulfate [drugfuture.com]
- 2. Antimony(III) sulfate - Wikipedia [en.wikipedia.org]
- 3. Antimony - Wikipedia [en.wikipedia.org]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Antimony and Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Oxidation Number of Antimony [easycalculation.com]
- 7. Antimony (Sb) - Periodic Table [periodictable.one]
- 8. Antimony | Definition, Symbol, Uses, & Facts | Britannica [britannica.com]
- 9. homework.study.com [homework.study.com]

- 10. Electronic Configuration of Antimony: Quick Guide & Examples [vedantu.com]
- 11. Periodic Table of Elements: Antimony - Sb (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 12. WebElements Periodic Table » Antimony » properties of free atoms [winter.group.shef.ac.uk]
- To cite this document: BenchChem. [Unraveling the Electron Configuration of Antimony in Antimony Sulfate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147869#electron-configuration-of-antimony-in-antimony-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com